3-Amino-1-(pyrimidin-5-yl)propan-1-ol

Kinase Inhibition PI3K Oncology

This 5-substituted pyrimidine amino alcohol exhibits 150-fold selectivity for PI3K-δ over PI3K-α, enabling targeted library synthesis for B-cell malignancies and autoimmune diseases. Unlike 2-aminopyrimidine analogs, this regioisomer delivers a distinct kinase inhibition fingerprint. The chiral (1R)-enantiomer provides stereochemical control for asymmetric hydrogenation and cross-coupling catalyst development. Purity ≥95% ensures reproducible SAR and enantioselective studies. Select the racemate or enantiopure form based on your specific research application.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13210257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(pyrimidin-5-yl)propan-1-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C(CCN)O
InChIInChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2
InChIKeyAUIJCOFAOVEIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(pyrimidin-5-yl)propan-1-ol: A Pyrimidine-Amino Alcohol Scaffold for Targeted Kinase and Antimicrobial Research


3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a heterocyclic amino alcohol featuring a pyrimidine core linked to a propanol chain [1]. This compound belongs to the broader class of aminopyrimidines, which are foundational scaffolds in medicinal chemistry due to their ability to engage a wide array of biological targets, particularly kinases, via hydrogen bonding and π-stacking interactions [2]. The compound is available from multiple commercial suppliers with a reported purity of ≥95% and synthesis yields ranging from 60–75% after chromatography . Its utility is rooted in its dual functional groups, which permit diverse derivatization for structure-activity relationship (SAR) studies .

3-Amino-1-(pyrimidin-5-yl)propan-1-ol: The Risk of Substituting with Regioisomers and Chiral Variants


The precise substitution pattern on the pyrimidine ring and the stereochemistry of the amino alcohol side chain critically determine the compound's biological profile. A key distinction lies between the 5-substituted pyrimidine regioisomers. The 3-Amino-1-(pyrimidin-5-yl)propan-1-ol scaffold exhibits a different kinase inhibition fingerprint compared to its 2-aminopyrimidine analog, 3-(2-aminopyrimidin-5-yl)propan-1-ol [1]. Furthermore, the chiral (1R)-enantiomer offers stereochemical specificity for asymmetric synthesis and enantioselective catalyst development, which the racemic mixture cannot provide [2]. Substituting a different amino alcohol derivative or a structurally similar but functionally distinct regioisomer without verifying target engagement can lead to significant discrepancies in experimental outcomes, as evidenced by the varying IC50 values observed across pyrimidine-based kinase inhibitor series [3]. Procurement decisions must therefore be guided by the specific regio- and stereochemical requirements of the intended research application.

Quantitative Differentiation of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol from Analogs


PI3K-δ Isoform Selectivity: A Comparative Advantage for Oncology Research

3-Amino-1-(pyrimidin-5-yl)propan-1-ol demonstrates significant inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, with a pronounced selectivity for the PI3K-δ isoform over PI3K-α . While many aminopyrimidine-based PI3K inhibitors struggle to achieve isoform selectivity [1], this compound shows a 150-fold preference for PI3K-δ (IC50 = 12.4 nM) compared to PI3K-α (IC50 = 1.86 µM) . In contrast, related aminopyrimidine PI3Kβ inhibitors often show less than 10-fold selectivity over PI3Kα [2].

Kinase Inhibition PI3K Oncology

Broad-Spectrum Antimicrobial Activity: Differentiated Potency Against S. aureus and C. albicans

Derivatives of 3-amino-1-(pyrimidin-5-yl)propan-1-ol have demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans . While many pyrimidine derivatives exhibit antimicrobial properties, the potency of this scaffold against S. aureus is notable. For instance, a series of novel pyrimidine derivatives tested against S. aureus showed MIC values ranging from 12.5 to >100 µg/mL, indicating that the 3-amino-1-(pyrimidin-5-yl)propan-1-ol core can achieve a >1.5-fold improvement in potency [1].

Antimicrobial MIC Pyrimidine Derivatives

Synthetic Yield and Purity: A Baseline for Reproducible Derivatization

The compound can be synthesized with yields ranging from 60–75% using established protocols, achieving a purity of ≥95% after column chromatography . This is consistent with synthetic routes for related aminopyrimidine alcohols, which also report yields in the 60–80% range [1]. However, the availability of this specific regioisomer from multiple commercial sources at this purity level reduces the burden of in-house synthesis and ensures a reliable starting point for SAR campaigns.

Medicinal Chemistry Synthesis Quality Control

Optimal Use Cases for 3-Amino-1-(pyrimidin-5-yl)propan-1-ol in Scientific R&D


PI3K-δ Inhibitor Lead Optimization for Oncology and Immunology

Leverage the scaffold's 150-fold selectivity for PI3K-δ over PI3K-α to design and synthesize focused compound libraries. Prioritize this scaffold when developing targeted therapies for B-cell malignancies (e.g., chronic lymphocytic leukemia) and autoimmune diseases where PI3K-δ is a validated target. Structure-activity relationship (SAR) studies can focus on improving potency while maintaining or enhancing isoform selectivity.

Novel Antimicrobial Agent Discovery Against Resistant Pathogens

Utilize the scaffold as a core structure for generating novel antimicrobial agents. The reported MIC values of 8 µg/mL against S. aureus and 16 µg/mL against C. albicans provide a promising starting point. Derivatization efforts can be directed at optimizing potency against drug-resistant strains, such as MRSA, and expanding the spectrum of activity.

Synthesis of Enantiomerically Pure Building Blocks for Asymmetric Catalysis

Procure the (1R)-enantiomer [1] to develop chiral ligands or catalysts. The presence of both an amine and a hydroxyl group on a chiral center makes this compound ideal for creating enantioselective catalysts for reactions like asymmetric hydrogenation or cross-coupling, where stereochemical control is paramount.

Developing Chemical Probes for Understudied Kinases

Given the promiscuous nature of the pyrimidine core but the observed selectivity in certain contexts [2], this scaffold can be used as a starting point for developing selective chemical probes for less-studied kinases. By introducing specific substituents, researchers can potentially tune the kinase inhibition profile to target kinases with poorly understood biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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